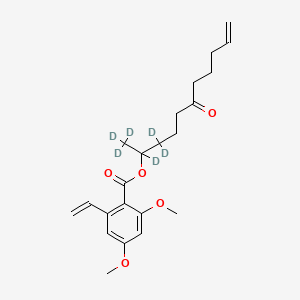![molecular formula C16H21N3O B13442230 (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: is a complex organic compound that features an indole and piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Formation: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the reduction of piperidone.
Coupling Reaction: The indole and piperidine moieties are coupled using a suitable linker, often involving a condensation reaction with formaldehyde or other aldehydes.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the coupled product, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Products: Various quinones and hydroxy derivatives.
Reduced Products: Saturated piperidine derivatives.
Substituted Products: N-alkyl or N-acyl derivatives.
科学的研究の応用
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to certain receptors in the brain, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]amine: Similar structure but lacks the hydroxylamine group.
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness
- The presence of the hydroxylamine group in (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine provides unique reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C16H21N3O |
|---|---|
分子量 |
271.36 g/mol |
IUPAC名 |
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |
InChIキー |
VOIJIMTXMUBFDD-VLGSPTGOSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)NC(=C2)/C(=N\O)/C3CCN(CC3)C |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


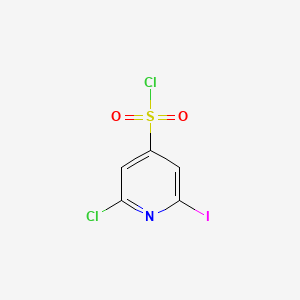
![L-[13C5]Xylose](/img/structure/B13442157.png)
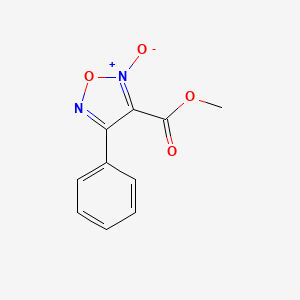
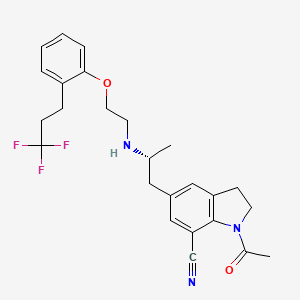

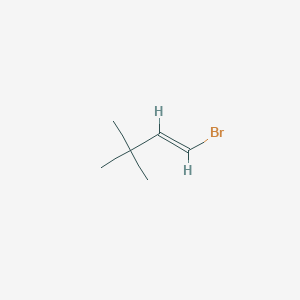
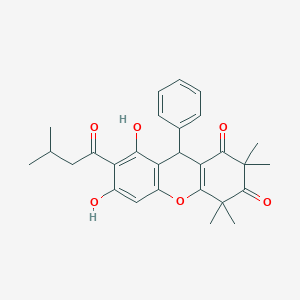
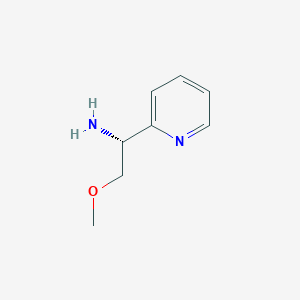
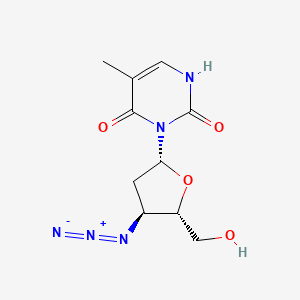
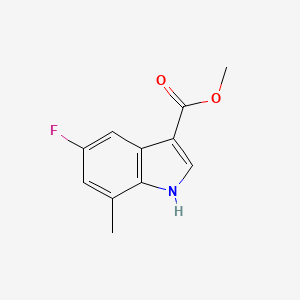
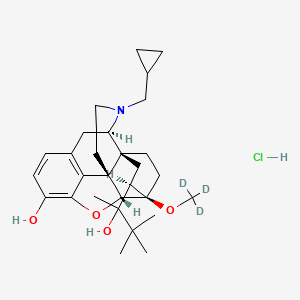
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
